Cas no 122856-28-4 (Pentanoic acid,4-methyl-,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrienyl]cyclohexylester)

Pentanoic acid,4-methyl-,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrienyl]cyclohexylester structure
122856-28-4 structure
Nome del prodotto:Pentanoic acid,4-methyl-,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrienyl]cyclohexylester
Numero CAS:122856-28-4
MF:C31H50NO10P
MW:627.703171253204
CID:152449
PubChem ID:6439131

Pentanoic acid,4-methyl-,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrienyl]cyclohexylester Proprietà chimiche e fisiche

Nomi e identificatori

    • Pentanoic acid,4-methyl-,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrienyl]cyclohexylester
    • [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 4-methylpentanoate
    • Phoslactomycin D
    • 3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)deca-1,3,9-trien-1-yl]cyclohexyl 4-methylpentanoate
    • Pentanoic acid, 4-methyl-, 3-(8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrienyl)cyclohexyl ester
    • 4-Methylpentanoic acid 3-[8-(2-aminoethyl)-10-[(3-ethyl-3,6-dihydro-6-oxo-2H-pyran)-2-yl]-5,8-dihydroxy-7-(phosphonooxy)deca-1,3,9-trien-1-yl]cyclohexyl ester
    • 122856-28-4
    • CID6439131
    • Inchi: InChI=1S/C31H50NO10P/c1-4-24-13-15-30(35)41-27(24)16-17-31(36,18-19-32)28(42-43(37,38)39)21-25(33)10-6-5-8-23-9-7-11-26(20-23)40-29(34)14-12-22(2)3/h5-6,8,10,13,15-17,22-28,33,36H,4,7,9,11-12,14,18-21,32H2,1-3H3,(H2,37,38,39)/b8-5+,10-6+,17-16+
    • Chiave InChI: AAYSLXZWMOLRDM-NAOUFDFXSA-N
    • Sorrisi: CC(CCC(OC1CCCC(/C=C/C=C/C(CC(C(/C=C/C2OC(=O)C=CC2CC)(O)CCN)OP(=O)(O)O)O)C1)=O)C

Proprietà calcolate

  • Massa esatta: 627.3174
  • Massa monoisotopica: 627.317233
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 18
  • Complessità: 1050
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 7
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.2
  • Superficie polare topologica: 186

Proprietà sperimentali

  • Densità: 1.24
  • Punto di ebollizione: 805°Cat760mmHg
  • Punto di infiammabilità: 440.7°C
  • Indice di rifrazione: 1.558
  • PSA: 185.84
  • LogP: 4.71010
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD